molecular formula C10H13BrO B1526645 1-Bromo-3-(isopropoxymethyl)benzene CAS No. 1247851-10-0

1-Bromo-3-(isopropoxymethyl)benzene

Cat. No.: B1526645
CAS No.: 1247851-10-0
M. Wt: 229.11 g/mol
InChI Key: JTROYJFTUVEDEZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(isopropoxymethyl)benzene is a small molecule building block intended for research and experimental purposes only. It is not for diagnostic or therapeutic uses. The compound features a benzene ring functionalized with both a bromine atom and an isopropoxymethyl group, making it a valuable intermediate in synthetic organic chemistry. Researchers can utilize the reactivity of the bromine substituent in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex biaryl systems. Simultaneously, the ether-containing isopropoxymethyl side chain can influence the compound's solubility and serve as a potential coordinating group or a protected alcohol precursor. This combination of features makes it a versatile precursor in areas such as materials science, ligand design, and the development of novel pharmaceutical candidates. Proper handling procedures should be observed, and the product must be stored sealed in a dry environment at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTROYJFTUVEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247851-10-0
Record name 1-bromo-3-[(propan-2-yloxy)methyl]benzene
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Foundational & Exploratory

Technical Monograph: 1-Bromo-3-[(propan-2-yloxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Bromo-3-[(propan-2-yloxy)methyl]benzene (also known as 3-bromobenzyl isopropyl ether) is a bifunctional building block extensively utilized in the optimization of lead compounds. It serves a dual purpose in drug design:

  • The Aryl Bromide Handle: Provides a reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid scaffold expansion.

  • The Isopropoxymethyl Linker: Acts as a lipophilic, non-hydrogen-bond-donating ether surrogate. The steric bulk of the isopropyl group, combined with the rotational freedom of the benzylic ether, is often employed to fill hydrophobic pockets in target proteins (e.g., kinase inhibitors) while modulating metabolic stability compared to linear alkyl chains.

This guide details the synthesis, physicochemical properties, and reactivity profile of this specific scaffold, designed for researchers requiring high-purity intermediates.

Physicochemical Profile

Understanding the physical nature of this molecule is critical for purification and handling.

Table 1: Core Properties
PropertyValue / DescriptionNote
IUPAC Name 1-bromo-3-[(propan-2-yloxy)methyl]benzene
Molecular Formula

Molecular Weight 229.12 g/mol
Appearance Clear to pale yellow oilLiquid at RT
Boiling Point ~126–130 °C (at 12 mmHg)Estimated based on homologs
LogP (Calc) 3.7 ± 0.3Highly Lipophilic
Flash Point >100 °C
Solubility DCM, THF, EtOAc, TolueneInsoluble in water

Synthetic Methodology

While multiple routes exist, the Williamson Ether Synthesis using 3-bromobenzyl bromide is the industry standard due to higher yields and cleaner impurity profiles compared to the alkylation of 3-bromobenzyl alcohol with isopropyl halides (which suffer from elimination side reactions).

Protocol: Nucleophilic Substitution ( )

Reaction: 3-Bromobenzyl bromide + Isopropanol


 Product
Reagents & Stoichiometry[1][2]
  • Substrate: 3-Bromobenzyl bromide (1.0 equiv)

  • Nucleophile/Solvent: Propan-2-ol (Isopropanol) (Excess or 1.5 equiv if using THF co-solvent)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 equiv) to accelerate rate via Finkelstein-like mechanism.

Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Charge NaH (1.2 equiv) and wash with dry hexanes to remove mineral oil (optional but recommended for easier purification). Suspend in anhydrous THF.

  • Alkoxide Formation: Cool to 0°C. Add Isopropanol (1.5 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C

    
     RT to ensure formation of Sodium Isopropoxide.
    
  • Addition: Cool back to 0°C. Add 3-Bromobenzyl bromide (1.0 equiv) dropwise (diluted in minimal THF).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with Diethyl Ether (

    
    ) x3. Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography (Gradient: 100% Hexanes

    
     5% EtOAc/Hexanes). The product is less polar than the starting alcohol but more polar than the bromide.
    
Visualizing the Synthesis[2][6][8]

Synthesis Substrate 3-Bromobenzyl Bromide TS Transition State (SN2) Substrate->TS Electrophile Reagent Isopropanol (Nucleophile) Intermediate Sodium Isopropoxide Reagent->Intermediate Deprotonation (-H2) Base NaH (Base) Base->Intermediate Intermediate->TS Nucleophilic Attack Product 1-bromo-3-[(propan-2-yloxy) methyl]benzene TS->Product -NaBr

Figure 1: Synthetic pathway via Williamson Ether Synthesis utilizing Sodium Hydride mediated deprotonation.

Reactivity Profile: The Suzuki-Miyaura Coupling

The primary utility of this molecule is as an electrophile in Pd-catalyzed cross-coupling. The meta-positioning of the ether linkage prevents steric interference with the catalytic center, generally resulting in high yields.

Optimized Coupling Conditions

For coupling with aryl boronic acids:

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Temperature: 80–100 °C.

Mechanistic Cycle

The benzylic ether is stable under these basic conditions. However, strong Lewis acids (e.g.,


) used later in a sequence will cleave the isopropyl group, reverting it to the benzyl alcohol or bromide.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Ether RedElim->Product Release Substrate 1-bromo-3- [(propan-2-yloxy) methyl]benzene Substrate->OxAdd + Boronic R-B(OH)2 + Base Boronic->TransMet +

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the target bromide.

Quality Control & Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[2]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50 (s, 1H, Ar-H 2): Isolated proton between Br and alkyl group.
      
    • 
       7.38 (d, 1H, Ar-H 4): Ortho to Br.
      
    • 
       7.25–7.18 (m, 2H, Ar-H 5,6).
      
    • 
       4.48 (s, 2H, Ar-CH 
      
      
      
      -O): Diagnostic benzylic singlet.
    • 
       3.70 (septet, 
      
      
      
      Hz, 1H, O-CH
      
      
      ): Isopropyl methine.
    • 
       1.22 (d, 
      
      
      
      Hz, 6H, O-CH(CH
      
      
      )
      
      
      ): Isopropyl methyls.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Aromatic: ~141.0 (ipso-C), 130.5, 130.0, 129.5, 125.5, 122.4 (C-Br).

    • Benzylic: ~69.5 (

      
      ).
      
    • Isopropyl: ~72.0 (

      
      ), ~22.1 (
      
      
      
      ).
Mass Spectrometry
  • GC-MS: Look for molecular ion peaks

    
     at m/z 228 and 230 (1:1 ratio due to 
    
    
    
    isotopes).
  • Fragmentation: Expect loss of isopropyl radical (

    
    ) or isopropoxy group.
    

Safety & Handling

  • Lachrymator Hazard: The starting material, 3-bromobenzyl bromide, is a potent lachrymator (tear gas). All operations involving the precursor must be performed in a functioning fume hood.

  • Peroxide Formation: As a benzyl ether, the product can form explosive peroxides upon prolonged exposure to air/light.

    • Storage: Store under Nitrogen/Argon at 4°C.

    • Testing: Test for peroxides using starch-iodide paper before distillation or heating.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53714863, 1-Bromo-3-isopropoxy-2-methyl-benzene (Analogous Structure Reference). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

An In-Depth Technical Guide to 3-(Isopropoxymethyl)phenyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block in Modern Medicinal Chemistry

In the landscape of drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Aryl bromides bearing ether functionalities are a cornerstone of this endeavor, serving as versatile intermediates for the construction of complex molecular architectures. Among these, 3-(isopropoxymethyl)phenyl bromide, also known as 1-bromo-3-(isopropoxymethyl)benzene, has emerged as a valuable building block. Its unique structural features—a reactive bromine atom on the phenyl ring and an isopropoxymethyl ether side chain—offer a dual handle for synthetic manipulation, making it a key component in the synthesis of a diverse range of biologically active compounds.

This technical guide provides a comprehensive overview of 3-(isopropoxymethyl)phenyl bromide, including its chemical and physical properties, a detailed synthesis protocol, analytical characterization data, and its applications in the field of drug development.

Core Molecular Attributes

3-(Isopropoxymethyl)phenyl bromide is a substituted aromatic compound with the following key identifiers:

PropertyValue
Chemical Name 1-Bromo-3-(isopropoxymethyl)benzene
Synonyms 3-(Isopropoxymethyl)phenyl bromide
CAS Number 1247851-10-0[1]
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1]

Physicochemical and Spectroscopic Profile

Spectroscopic Characterization:

The structural elucidation of 3-(isopropoxymethyl)phenyl bromide relies on a combination of spectroscopic techniques. Although a full experimental dataset for this specific molecule is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons would appear in the range of δ 7.0-7.5 ppm, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The benzylic methylene protons (-CH₂-) would likely be a singlet around δ 4.5 ppm. The isopropyl methine proton (-CH-) would be a septet around δ 3.7 ppm, coupled to the six methyl protons. The two methyl groups of the isopropyl moiety would appear as a doublet around δ 1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. Signals for the benzylic carbon, the isopropyl methine carbon, and the isopropyl methyl carbons would also be present in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(isopropoxymethyl)phenyl bromide would exhibit characteristic absorption bands. Key expected peaks include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹[3]

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹[4]

  • C=C stretching (aromatic): ~1600-1475 cm⁻¹[4]

  • C-O-C stretching (ether): A strong band in the region of 1250-1000 cm⁻¹[4]

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[5] The fragmentation pattern would likely involve the loss of the isopropyl group, the isopropoxy group, and the bromine atom. A prominent fragment would be the tropylium ion or related aromatic cations.[6]

Synthesis and Reaction Chemistry

The synthesis of 3-(isopropoxymethyl)phenyl bromide can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[7][8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from 3-bromobenzoic acid.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis A 3-Bromobenzoic Acid B (3-Bromophenyl)methanol A->B LiAlH₄ or BH₃·THF C (3-Bromophenyl)methanol D Sodium (3-bromophenyl)methoxide C->D NaH F 3-(Isopropoxymethyl)phenyl bromide D->F 2-Bromopropane (E) E 2-Bromopropane

Figure 1. Proposed synthetic workflow for 3-(isopropoxymethyl)phenyl bromide.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the etherification of (3-bromophenyl)methanol with 2-bromopropane.

Materials:

  • (3-Bromophenyl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • 2-Bromopropane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (3-bromophenyl)methanol (1.0 equivalent) and anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Etherification:

    • Cool the reaction mixture back to 0 °C.

    • Add 2-bromopropane (1.2 equivalents) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(isopropoxymethyl)phenyl bromide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride and the resulting alkoxide are reactive towards moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the strong base (NaH) and the alkoxide intermediate.

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide, driving the reaction forward.[11]

  • Primary or Secondary Halide: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is most efficient with primary and secondary alkyl halides.[7][9] 2-Bromopropane is a secondary halide, which is suitable for this reaction.

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any unreacted sodium hydride and the alkoxide.

Applications in Drug Development

The synthetic utility of 3-(isopropoxymethyl)phenyl bromide lies in its ability to participate in a variety of cross-coupling reactions, leveraging the reactivity of the aryl bromide. This makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

G A 3-(Isopropoxymethyl)phenyl bromide B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Heck Coupling A->E F Biaryl Compounds B->F G Aryl Amines C->G H Aryl Alkynes D->H I Stilbenes & Related Alkenes E->I

Figure 2. Key cross-coupling reactions involving 3-(isopropoxymethyl)phenyl bromide.

The isopropoxymethyl group can serve several purposes in a drug candidate. It can act as a lipophilic moiety to enhance membrane permeability, or it may engage in specific hydrophobic interactions within a biological target. Furthermore, the ether linkage is generally more stable to metabolic degradation than an ester linkage, which can improve the pharmacokinetic profile of a drug.

While specific examples of marketed drugs derived directly from 3-(isopropoxymethyl)phenyl bromide are not prominent in the literature, the structural motif of an aryl bromide with an ether side chain is prevalent in many developmental and approved pharmaceutical agents. Aryl bromides are key intermediates in the synthesis of a wide array of bioactive molecules, including those with anti-inflammatory, anti-cancer, and anti-viral activities.[12]

Safety and Handling

Based on the safety data for structurally related compounds such as 1-bromo-3-isopropoxybenzene and benzyl 3-bromopropyl ether, 3-(isopropoxymethyl)phenyl bromide should be handled with care in a well-ventilated fume hood.[13][14]

Potential Hazards:

  • Skin and Eye Irritation: Likely to cause skin and eye irritation.[13][14][15]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[13]

  • Harmful if Swallowed: May be harmful if ingested.[14]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15][16]

  • Avoid breathing vapors, mist, or gas.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(Isopropoxymethyl)phenyl bromide is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage its potential in the discovery of new therapeutic agents.

References

  • PubChem. 1-Bromo-3-isopropoxybenzene. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Strauss, M. J., Greaves, M. E., Kim, S.-T., Schmidt, M. A., Scola, P. M., & Buchwald, S. L. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Infrared Spectrum Of Benzene. [Link]

  • Doc Brown's Advanced Organic Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

  • Molbase. 1-bromo-3-hydroxy-benzene. [Link]

  • PubChemLite. 1-bromo-3-isopropylbenzene (C9H11Br). [Link]

  • Reagent Database. 1-bromo-3-(isopropoxymethyl)benzene. [Link]

  • PubMed. C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. [Link]

  • Chemsrc. 1-Bromo-3-isopropoxybenzene. [Link]

  • PubMed. C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Biaryl Ethers Utilizing 3-(Isopropoxymethyl)phenyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl ethers are a pivotal structural motif in a vast array of biologically active molecules, natural products, and advanced materials. Their synthesis is a cornerstone of modern medicinal chemistry and drug development. This application note provides a detailed guide to the synthesis of biaryl ethers using 3-(isopropoxymethyl)phenyl bromide as a key building block. We will explore two of the most powerful catalytic methods for this transformation: the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. This guide is designed to provide both theoretical understanding and practical, step-by-step protocols for laboratory application.

Chemical Profile: 3-(Isopropoxymethyl)phenyl Bromide

Structure:

  • Molecular Formula: C₁₀H₁₃BrO

  • Molecular Weight: 229.11 g/mol

  • Appearance: (Assumed) Colorless to pale yellow liquid

  • Key Reactive Features: The aryl bromide functionality is the primary site for cross-coupling reactions. The isopropoxymethyl substituent is a moderately electron-donating group, which may influence the reactivity of the C-Br bond in oxidative addition steps. Its steric bulk is a consideration for ligand selection in palladium-catalyzed processes.

Safety and Handling:

  • General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if ingested or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • In case of exposure:

    • Skin contact: Immediately wash with soap and plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Method 1: The Ullmann Condensation for Biaryl Ether Synthesis

The Ullmann condensation is a classic, copper-catalyzed method for the formation of biaryl ethers.[1][2] While traditional protocols often required harsh reaction conditions, modern modifications with the use of ligands allow for milder and more efficient transformations.[3][4]

Mechanistic Overview

The generally accepted mechanism for the Ullmann ether synthesis involves the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the biaryl ether and regenerate the copper(I) species. The use of a ligand accelerates the reaction and improves yields.

Diagram: Catalytic Cycle of the Ullmann Condensation

Ullmann_Condensation CuI_L Cu(I)L Cu_OAr L-Cu(I)-OAr' CuI_L->Cu_OAr Phenoxide Ar'O⁻ Phenoxide->CuI_L + Ar'O⁻ - L Cu_III_complex L-Cu(III)(Ar)(Br)(OAr') Cu_OAr->Cu_III_complex + ArBr Aryl_Bromide ArBr Oxidative_Addition Oxidative Addition Cu_III_complex->CuI_L Reductive Elimination Biaryl_Ether Ar-O-Ar' Cu_III_complex->Biaryl_Ether Reductive_Elimination Reductive Elimination

A simplified catalytic cycle for the Ullmann biaryl ether synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-(isopropoxymethyl)phenyl bromide

  • Phenol of choice

  • Copper(I) iodide (CuI)

  • L-Proline (or other suitable ligand, e.g., 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-(isopropoxymethyl)phenyl bromide (1.0 eq.), the desired phenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the anhydrous solvent (e.g., DMF, to a concentration of 0.5 M with respect to the aryl bromide).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, and wash it with saturated aqueous ammonium chloride solution (to remove residual copper), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ether.

Data Presentation: Ullmann Condensation Parameters
ParameterRecommended ConditionRationale
Catalyst Copper(I) iodide (CuI)A common and effective copper source for Ullmann reactions.
Ligand L-ProlineAn inexpensive and efficient ligand that can accelerate the reaction.
Base K₂CO₃ or Cs₂CO₃To deprotonate the phenol, forming the active nucleophile. Cs₂CO₃ is more soluble and basic, often leading to better results.
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents are necessary to facilitate the reaction.
Temperature 110-130 °CSufficient thermal energy is required to drive the reaction to completion.

Method 2: Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder and often more versatile alternative to the Ullmann condensation.[5][6] This palladium-catalyzed reaction generally exhibits a broader substrate scope and functional group tolerance.[7][8]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to form the biaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of this process.[9]

Diagram: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO Pd0_L Pd(0)L₂ Pd_II_complex1 L₂Pd(II)(Ar)(Br) Pd0_L->Pd_II_complex1 + ArBr Aryl_Bromide ArBr Oxidative_Addition Oxidative Addition Pd_II_complex2 L₂Pd(II)(Ar)(OAr') Pd_II_complex1->Pd_II_complex2 + Ar'O⁻ - Br⁻ Alkoxide Ar'O⁻ Pd_II_complex2->Pd0_L Reductive Elimination Biaryl_Ether Ar-O-Ar' Pd_II_complex2->Biaryl_Ether Reductive_Elimination Reductive Elimination

A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-(isopropoxymethyl)phenyl bromide

  • Phenol of choice

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (0.04 eq.) to a dry Schlenk flask.

  • Add the anhydrous solvent (e.g., Toluene) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • To this mixture, add the phenol (1.2 eq.) and the base (e.g., NaOtBu, 1.5 eq.).

  • Finally, add 3-(isopropoxymethyl)phenyl bromide (1.0 eq.).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times are typically in the range of 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ether.

Data Presentation: Buchwald-Hartwig C-O Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or a pre-catalystCommon and effective palladium sources. Pre-catalysts can offer improved activity and reproducibility.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the reductive elimination step and are effective for a wide range of substrates.
Base NaOtBu or Cs₂CO₃A strong base is required to deprotonate the phenol. NaOtBu is often used, but Cs₂CO₃ can be a milder alternative for sensitive substrates.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary for this reaction.
Temperature 80-110 °CMilder conditions compared to the Ullmann reaction are typically sufficient.

Troubleshooting and Optimization

  • Low Yields:

    • Ullmann: Consider using a more soluble base like Cs₂CO₃, a different ligand, or a higher reaction temperature. Ensure all reagents and solvents are scrupulously dry.

    • Buchwald-Hartwig: Screen different palladium-to-ligand ratios and different generations of Buchwald-Hartwig ligands. The choice of base can also be critical.

  • Side Reactions:

    • Hydrodehalogenation (replacement of Br with H): This can be an issue in Buchwald-Hartwig reactions. Ensure an inert atmosphere is maintained and consider using a different base or solvent.

    • Homocoupling of the aryl bromide: This can occur in Ullmann reactions at very high temperatures.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and reliable methods for the synthesis of biaryl ethers from 3-(isopropoxymethyl)phenyl bromide. The choice between the two methods will depend on the specific substrate, functional group tolerance, and available laboratory resources. The Buchwald-Hartwig reaction generally offers milder conditions and a broader scope, while modern Ullmann protocols provide a valuable palladium-free alternative. For any new combination of substrates, small-scale optimization of the reaction conditions is highly recommended to achieve the best results.

References

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. [Link]

  • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. ACS Publications. [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. The Journal of Organic Chemistry. [Link]

  • Synthesis of biaryl ethers 65 by using substituted phenol 64. ResearchGate. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Suzuki cross-coupling reaction of phenyl bromide with phenylboronic acid in the presence of Pd–LDH as the catalyst. ResearchGate. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. Chemistry – An Asian Journal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Isopropoxymethyl Bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-isopropoxymethyl bromobenzene. This substrate, featuring a valuable isopropoxymethyl ether protecting group, serves as a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, grounded in established mechanistic principles of cross-coupling chemistry. Protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, complete with reagent tables, step-by-step instructions, and graphical representations of catalytic cycles and workflows.

Introduction: The Strategic Importance of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, allows for the precise and modular construction of complex molecular architectures from readily available fragments.[2][3] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings have become indispensable tools in both academic research and industrial-scale chemical production, particularly in the pharmaceutical sector.[1][4][5]

The general mechanism for these transformations follows a common catalytic cycle involving a palladium(0) active species.[6][7][8] This cycle consists of three key elementary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 3-isopropoxymethyl bromobenzene), forming a Pd(II) intermediate.[3][6][9]

  • Transmetalation (for C-C couplings) or Base-Mediated Amine Coordination (for C-N couplings): The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent) is transferred to the palladium center, or an amine coordinates to the metal.[3][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7][9]

The substrate of focus, 3-isopropoxymethyl bromobenzene, is a valuable building block. The bromo-substituent provides a reactive handle for cross-coupling, while the isopropoxymethyl ether group serves as a robust protecting group for a hydroxymethyl functionality, which can be revealed in later synthetic steps for further elaboration. The electronic and steric properties of this substrate are well-suited for a variety of palladium-catalyzed transformations.

Foundational Knowledge: The Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) (Transmetalation Complex) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation / Ligand Exchange Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination Ar-Nu Ar-Nu (Coupled Product) Ar-Pd(II)-Nu(L_n)->Ar-Nu Ar-X Ar-X (3-Isopropoxymethyl bromobenzene) Ar-X->Ar-Pd(II)-X(L_n) Nu-M Nu-M / Nu-H (Nucleophile) Nu-M->Ar-Pd(II)-Nu(L_n) caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The choice of ligand (L) is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) enhance catalyst activity by stabilizing the Pd(0) state, promoting oxidative addition, and facilitating the final reductive elimination step.[4][10][11] This allows for the coupling of even challenging substrates like aryl chlorides.[10][11]

Preparative Step: Synthesis of 3-Isopropoxymethyl Bromobenzene

Prior to performing cross-coupling, the starting material must be synthesized. A standard and reliable method involves the Williamson ether synthesis from 3-bromobenzyl alcohol.

Protocol 1: Synthesis of 3-Isopropoxymethyl Bromobenzene

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Bromobenzyl alcohol187.045.00 g26.71.0 eq
Sodium Hydride (60% in oil)40.001.28 g32.11.2 eq
2-Bromopropane122.994.93 g (3.55 mL)40.11.5 eq
Anhydrous THF-100 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromobenzyl alcohol (5.00 g, 26.7 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the alcohol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.28 g, 32.1 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the resulting slurry back to 0 °C and add 2-bromopropane (3.55 mL, 40.1 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-isopropoxymethyl bromobenzene as a colorless oil.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, coupling an organohalide with an organoboron species.[8][12] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[3][4]

Rationale for Conditions:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for coupling aryl bromides.[4][10] The ligand promotes the formation of a highly active, low-coordinate Pd(0) species.[11]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid, facilitating the transmetalation step.[13]

  • Solvent: A mixture of a non-polar organic solvent (e.g., toluene or dioxane) and water is commonly used. Water helps to dissolve the inorganic base and can accelerate the reaction.[12]

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Isopropoxymethyl bromobenzene229.11229 mg1.01.0 eq
4-Methoxyphenylboronic acid151.96182 mg1.21.2 eq
Pd(OAc)₂224.504.5 mg0.022 mol%
SPhos410.4816.4 mg0.044 mol%
K₂CO₃138.21415 mg3.03.0 eq
Toluene-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Reagent Addition: To a reaction vial or flask, add 3-isopropoxymethyl bromobenzene (229 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Solvent Addition: Add toluene (8 mL) and water (2 mL).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes by bubbling the gas through the solution.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents solvent Add Solvents (e.g., Toluene/Water) reagents->solvent purge Purge with Inert Gas (Ar/N2) solvent->purge heat Heat Reaction Mixture (e.g., 90-100 °C) purge->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Cool and Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product caption General experimental workflow for Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[14][15] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[4][16]

Rationale for Conditions:

  • Catalyst System: A palladium precatalyst, often in conjunction with a specialized, bulky biarylphosphine ligand like XPhos or BrettPhos, is essential.[4] These ligands facilitate the challenging C-N reductive elimination step.[15] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can offer improved reliability and activity.

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[17][18]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Isopropoxymethyl bromobenzene229.11229 mg1.01.0 eq
Morpholine87.12105 mg (0.104 mL)1.21.2 eq
XPhos Pd G3863.6117.3 mg0.022 mol%
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4 eq
Anhydrous Toluene-10 mL--

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up the reaction in an inert atmosphere glovebox.

  • Reagent Addition: To an oven-dried reaction vial, add NaOtBu (135 mg, 1.4 mmol) and XPhos Pd G3 (17.3 mg, 0.02 mmol).

  • Substrate Addition: Add 3-isopropoxymethyl bromobenzene (229 mg, 1.0 mmol) followed by anhydrous toluene (10 mL).

  • Nucleophile Addition: Add morpholine (0.104 mL, 1.2 mmol).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete in 2-18 hours.

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L LPd(0) (Active Catalyst) Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition Ar-Pd(II)-NR2(L) [Ar-Pd(II)-NR2(L)] (Amido Complex) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR2(L) Ligand Exchange & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 (Product) Ar-Pd(II)-NR2(L)->Ar-NR2 Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L) HNR2_Base HNR2 + Base HNR2_Base->Ar-Pd(II)-NR2(L) caption Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling of 3-isopropoxymethyl bromobenzene is a versatile and powerful strategy for the synthesis of complex, functionalized aromatic compounds. By carefully selecting the appropriate catalyst system, base, and solvent, high yields of desired products can be achieved via Suzuki-Miyaura C-C bond formation or Buchwald-Hartwig C-N bond formation. The protocols provided herein serve as a robust starting point for researchers. The principles discussed—grounded in the fundamental mechanistic steps of the catalytic cycle—empower scientists to logically troubleshoot and optimize these critical transformations for their specific synthetic targets.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry. [Link]

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  • Chen, M. S., & White, M. C. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Ciofini, I., & Adamo, C. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Dong, V. M., & Cruz, F. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]

  • Sotor, J., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • SynArchive. (n.d.). Negishi Coupling. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Valente, C., et al. (2010). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications. [Link]

  • Chem Help ASAP. (2020, February 14). Negishi cross-coupling reaction. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

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Application Notes & Protocols: 1-Bromo-3-(isopropoxymethyl)benzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 1-Bromo-3-(isopropoxymethyl)benzene

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. 1-Bromo-3-(isopropoxymethyl)benzene emerges as a particularly valuable scaffold for medicinal chemists.[1][2] Its structure is elegantly simple yet functionally rich, featuring two key components that enable diverse and complex molecular architectures.

The aryl bromide handle serves as a versatile anchor for a host of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-nitrogen bonds.[3][4] This reactivity is the cornerstone of its utility, providing a reliable entry point for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, among others.[5][6]

Concurrently, the 3-(isopropoxymethyl) substituent provides a means to modulate the physicochemical properties of the final compound. The ether linkage is generally more stable to metabolic degradation than an ester or a simple alkyl chain, and the isopropyl group enhances lipophilicity (LogP), which can be critical for membrane permeability and target engagement. The meta-substitution pattern also directs subsequent functionalization and influences the overall three-dimensional shape of the resulting molecules, a key factor in optimizing ligand-receptor interactions. This guide provides detailed protocols and expert insights into leveraging this building block for the synthesis of compound libraries and drug candidates.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's physical properties and safety profile is essential for successful and safe experimentation.

Structural and Physical Data

G

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO[2]
Molecular Weight 229.11 g/mol [2]
CAS Number 1247851-10-0[2]
Boiling Point ~232.0 °C at 760 mmHg (Predicted)[7]
Density ~1.3 g/cm³ (Predicted)[7]
LogP ~3.90 (Predicted)[7]
Appearance Colorless to light yellow liquid[1]
Safety & Handling

1-Bromo-3-(isopropoxymethyl)benzene should be handled with standard laboratory precautions.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[9] The compound is stable under normal conditions.[9]

Synthesis of the Building Block

While commercially available, understanding the synthesis of 1-Bromo-3-(isopropoxymethyl)benzene provides context for its purity and potential byproducts. The most direct and efficient method is the Williamson ether synthesis.[10][11][12]

This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[11][12] For this specific molecule, two primary disconnections are logical:

  • Route A (Preferred): 3-Bromobenzyl halide + Isopropoxide.

  • Route B: 3-Bromoalkoxide + Isopropyl halide.

Route A is generally preferred because it involves a primary benzylic halide, which is highly reactive towards Sₙ2 substitution, whereas Route B would require a secondary isopropyl halide, which is more prone to the competing E2 elimination reaction, especially with a sterically unhindered alkoxide.[13]

G

Core Application: Palladium-Catalyzed Cross-Coupling Protocols

The true power of 1-Bromo-3-(isopropoxymethyl)benzene lies in its utility in palladium-catalyzed reactions to form new C-C and C-N bonds. Below are detailed, field-tested protocols for key transformations.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki reaction is a robust method for coupling aryl halides with organoboron compounds, fundamental for synthesizing biaryl structures prevalent in pharmaceuticals.[4][14]

Causality Behind Choices:

  • Catalyst System: A Pd(0) species is the active catalyst. Using a stable precursor like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ and a phosphine ligand is common.[14]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[4][14]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.[4]

Detailed Protocol:

  • Reagent Setup: To an oven-dried Schlenk flask, add the arylboronic acid or ester (1.1-1.5 equivalents), base (e.g., K₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reactants: Under the inert atmosphere, add 1-Bromo-3-(isopropoxymethyl)benzene (1.0 equivalent).

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is indispensable for synthesizing aryl amines, a motif found in countless bioactive molecules.[3][5] It involves the coupling of an aryl halide with a primary or secondary amine.

Causality Behind Choices:

  • Catalyst System: This reaction requires specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) complexed to a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3][15] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[5][16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[16]

Detailed Protocol:

  • Reagent Setup (Glovebox): Inside an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk flask or sealed vial.

  • Addition of Reactants: To the same flask, add 1-Bromo-3-(isopropoxymethyl)benzene (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the flask/vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Carefully quench by adding water or a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

G

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful route to aryl alkynes, which are versatile intermediates and structural components of many natural products and pharmaceuticals.[17][18]

Causality Behind Choices:

  • Dual Catalyst System: The reaction classically employs a dual catalytic system. A palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) activates the aryl bromide, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[6][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to scavenge the HBr byproduct and as the solvent in many cases.[6]

  • Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[6]

Detailed Protocol:

  • Reagent Setup: To a Schlenk flask, add 1-Bromo-3-(isopropoxymethyl)benzene (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent/Base Addition: Add a degassed amine solvent, such as triethylamine or a mixture of THF and triethylamine.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

G

Conclusion

1-Bromo-3-(isopropoxymethyl)benzene is a highly effective and versatile building block for medicinal chemistry programs. Its capacity to undergo a range of robust and high-yielding cross-coupling reactions allows for the systematic and efficient exploration of chemical space around a core scaffold. The isopropoxymethyl group provides a handle for tuning physicochemical properties, potentially improving metabolic stability and oral bioavailability. The protocols outlined in this guide serve as a validated starting point for researchers and drug development professionals to harness the full potential of this valuable synthetic intermediate.

References

  • Chemsrc. (2025, September 2). 1-Bromo-3-isopropoxybenzene | CAS#:95068-01-2.
  • PubChem. (2025, April 14). 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Williamson ether synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • BenchChem. (2025). Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3).
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Fluorochem. 1-bromo-3-fluoro-5-(isopropoxymethyl)benzene (CAS 1505440-16-3).
  • Endotherm. 1-Bromo-3-isopropoxy-benzene.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Chem-Impex. 1-Bromo-3-ethylbenzene.
  • SAFETY D
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Suzuki reaction.
  • PrepChem.com. Synthesis of m-methoxybenzyl alcohol.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Reddit. (2022, April 28). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?.
  • BenchChem. 4-Isopropoxybenzyl alcohol | 82657-71-4.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.
  • Flow Chemistry: Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem. (2025). Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIST. Benzene, 1-bromo-3-methyl-.
  • MilliporeSigma. 1-Bromo-3-(cyclopropylmethoxy)benzene | Sigma-Aldrich.
  • SciSpace.
  • Reagent Database. 1-bromo-3-(isopropoxymethyl)benzene.
  • Sigma-Aldrich. 1-Bromo-3-isopropylbenzene AldrichCPR.
  • Google Patents. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

Sources

Application Note: Strategic Functionalization of the Benzyl Ether Moiety in 3-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-bromoaryl motif is a cornerstone scaffold in medicinal chemistry, serving as a critical "handle" for downstream cross-coupling reactions (Suzuki, Buchwald-Hartwig). However, the presence of a benzyl ether —typically employed as a robust protecting group or a latent pharmacophore—presents a chemoselectivity paradox.

Standard methods for manipulating benzyl ethers (e.g., hydrogenolysis with Pd/C and H₂) are chemically incompatible with aryl bromides, leading to rapid hydrodebromination and scaffold destruction.

This guide details three orthogonal protocols to functionalize the benzyl ether moiety while strictly preserving the integrity of the 3-bromo "warhead." These workflows allow researchers to:

  • Oxidize the ether to a benzoate ester (latent polarity).

  • Deprotect the ether to a phenol/alcohol (Lewis acid pathway).

  • Activate the benzylic C-H bond for substitution (Radical pathway).

Critical Mechanistic Considerations

The Chemoselectivity Challenge

The bond dissociation energy (BDE) of an aryl C-Br bond (~81 kcal/mol) is significantly lower than that of an aryl C-Cl bond, making it susceptible to reduction by heterogeneous catalysts (Pd, Pt) and dissolving metals. Conversely, the benzyl ether C-O bond is robust, requiring significant activation energy to cleave or functionalize.

Success depends on avoiding:

  • Hydrogenolysis:

    
     will cleave the Ar-Br bond faster than the Ph-CH₂-O bond in many steric environments.
    
  • Lithiation:

    
     will effect Lithium-Halogen exchange at the 3-Br position immediately, ignoring the benzyl ether.
    

The Solution Space:

  • Oxidative Pathways: High-valent metal oxides (Ru, Cu) target the electron-rich benzylic C-H bonds.

  • Lewis Acid Pathways: Boron halides coordinate the ether oxygen, forcing cleavage without reducing potential.

Experimental Protocols

Protocol A: Oxidative Transformation to Benzoate Esters

Application: Converting a "dummy" protecting group into a reactive ester handle without touching the aryl bromide.

Mechanism: Radical hydrogen atom transfer (HAT) followed by oxygen rebound. Key Reagent: Copper(I) Oxide / Carbon Nitride (


) or Ruthenium Trichloride (

).
Materials
  • Substrate: 3-bromoaryl benzyl ether derivative (1.0 equiv)

  • Catalyst:

    
     nanocomposite (10 mol%) or 
    
    
    
    (5 mol%)
  • Oxidant: TBHP (70% aq., 1.5 equiv) or

    
     (for Ru system)
    
  • Solvent: Acetone or Acetonitrile/

    
    
    
Step-by-Step Methodology (Cu/TBHP System)
  • Setup: In a 10 mL reaction vial equipped with a stir bar, charge the 3-bromo substrate (0.2 mmol) and acetone (1.0 mL).

  • Catalyst Addition: Add the

    
     catalyst (10 mol%).[1]
    
  • Oxidant Addition: Add TBHP (1.5 equiv) dropwise at room temperature.

    • Note: Unlike stoichiometric oxidants (KMnO₄), this catalytic system prevents over-oxidation of the aromatic ring.

  • Reaction: Stir the mixture at room temperature (25 °C) open to air (oxygen acts as a co-oxidant). Monitor by TLC/LCMS for the disappearance of the ether and appearance of the benzoate (M+14 mass shift).

  • Workup: Filter the catalyst (reusable). Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc). The 3-bromo group remains intact due to the absence of reducing hydride species.

Validation Criteria:

  • LCMS: Retention of the Br isotope pattern (1:1 doublet for

    
    ).
    
  • NMR: Disappearance of benzylic

    
     (~5.0 ppm) and appearance of ester carbonyl signal in 
    
    
    
    NMR (~166 ppm).
Protocol B: Non-Reductive Cleavage (Deprotection)

Application: Revealing a phenol or alcohol for further functionalization.

Mechanism: Lewis-acid complexation followed by nucleophilic displacement. Key Reagent: Boron Trichloride (


) or Boron Tribromide (

).
Materials
  • Substrate: 3-bromoaryl benzyl ether (1.0 equiv)

  • Reagent:

    
     (1.0 M in 
    
    
    
    , 1.2–1.5 equiv)
  • Quench: Methanol,

    
    
    
  • Solvent: Anhydrous

    
     (DCM)
    
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. The exclusion of moisture is critical to prevent HBr/HCl formation which can cause side reactions.

  • Solvation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) and cool to -78 °C (Dry ice/acetone bath).

    • Why: Low temperature prevents electrophilic bromination of the aromatic ring by free

      
       species if 
      
      
      
      is used.
  • Addition: Add

    
     solution dropwise over 10 minutes.
    
  • Warming: Stir at -78 °C for 30 minutes, then slowly warm to 0 °C. Monitor by TLC.

    • Checkpoint: If the reaction is sluggish, switch to

      
      , but maintain strictly low temperatures (-78 °C to -20 °C) to protect the aryl bromide.
      
  • Quench: Critical Step. Add Methanol dropwise at 0 °C. Vigorous evolution of gas (methyl halide/borate esters) will occur.

  • Workup: Dilute with DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2]

Compatibility Note: This method preserves the aryl bromide because no hydride source is present.


 is preferred over 

if the substrate is very electron-rich, to avoid halogen scrambling.
Protocol C: Site-Selective C-H Functionalization

Application: Installing a leaving group (Br) at the benzylic position to create a bis-electrophile.

Mechanism: Wohl-Ziegler Radical Bromination.[3] Key Reagent: N-Bromosuccinimide (NBS) and AIBN.

Materials
  • Substrate: 3-bromoaryl benzyl ether

  • Reagent: NBS (1.05 equiv)

  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide

  • Solvent:

    
     or Trifluorotoluene (
    
    
    
    ) – PhCF3 is the greener alternative.
Step-by-Step Methodology
  • Dissolution: Dissolve substrate in

    
     (0.2 M).
    
  • Reagent Addition: Add recrystallized NBS and AIBN.

  • Reflux: Heat to reflux (80–90 °C) for 2–4 hours.

    • Light Activation: Alternatively, irradiate with a visible light LED (blue/white) at RT if thermal conditions degrade the substrate.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate filtrate.[2]

  • Downstream Use: The resulting

    
    -bromo benzyl ether is highly reactive. It is typically reacted in situ with nucleophiles (e.g., amines, thiols) or hydrolyzed to the aldehyde.
    

Data Summary & Decision Matrix

Reagent Compatibility Table
MethodTarget Transformation3-Br StabilityBenzyl Ether ReactivityKey Risk

Cleavage (OH)Low (Fails) HighDebromination of Ar-Br

/ DCM
Cleavage (OH)High HighAcid-sensitive groups

/ TBHP
Oxidation (Ester)High ModerateOver-oxidation (rare)
DDQ Oxidation/CleavageHigh Low (needs activation)Incomplete reaction
NBS / AIBN C-H ActivationHigh HighBenzylic bromide hydrolysis
Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the desired outcome for the benzyl ether moiety.

BenzylEtherFunctionalization Start Start: 3-Bromoaryl Benzyl Ether Goal Define Functionalization Goal Start->Goal Deprotect Remove Ether (Reveal -OH) Goal->Deprotect  Cleavage   Oxidize Oxidize to Benzoate/Aldehyde Goal->Oxidize  Oxidation   Modify Functionalize Benzylic C-H Goal->Modify  Substitution   Method_BCl3 Protocol B: Lewis Acid (BCl3 or BBr3) (-78°C) Deprotect->Method_BCl3 Method_Cu Protocol A: Cat. Oxidation (Cu2O/TBHP or RuCl3) (RT) Oxidize->Method_Cu Method_NBS Protocol C: Radical Bromination (NBS / AIBN) (Reflux/Light) Modify->Method_NBS Out_OH Product: 3-Bromophenol deriv. (Ar-Br Intact) Method_BCl3->Out_OH Out_Ester Product: 3-Bromobenzoate (Ar-Br Intact) Method_Cu->Out_Ester Out_Sub Product: alpha-Bromo Ether (Precursor for Nu-Sub) Method_NBS->Out_Sub

Caption: Decision tree for functionalizing benzyl ethers in 3-bromo derivatives, ensuring chemoselectivity.

References

  • Chemoselective Cleavage of Benzyl Ethers

    • Title: Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.[4]

    • Source: Thieme Connect (Synlett).
    • Note: Highlights the failure of Pd/SiH systems with aryl bromides, reinforcing the need for Lewis Acid methods.
  • Lewis Acid Deprotection (BBr3)

    • Title: A Hierarchy of Aryloxide Deprotection by Boron Tribromide.
    • Source: Journal of Organic Chemistry (ACS).
    • Note: Establishes the selectivity profile of Boron halides for benzyl ethers.
  • Catalytic Oxidation (Cu/TBHP)

    • Title: Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants.[1][5]

    • Source: RSC Advances / PubMed Central.
    • Note: Provides the protocol for oxidative transformation to benzoates under mild conditions comp
  • C-H Functionalization (Carbene Insertion)

    • Title: Silver-catalyzed site-selective C(sp3)−H benzylation of ethers with N-triftosylhydrazones.
    • Source: Nature Communic
    • Note: Advanced method for constructive functionaliz
  • General Reactivity of 3-Bromobenzyl Ethers

    • Title: Benzyl 3-bromopropyl ether Chemical Properties.[2][6][7]

    • Source: ChemicalBook / PubChem.
    • Note: Verification of the stability and physical properties of the specific scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropoxymethyl (IPM) Ether Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the isopropoxymethyl (IPM) ether protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the IPM group in their synthetic strategies. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the practical challenges you may encounter during your experiments, with a focus on the stability and cleavage of the IPM group under acidic conditions.

Introduction to the Isopropoxymethyl (IPM) Ether Protecting Group

The isopropoxymethyl (IPM) ether is an acetal-type protecting group for hydroxyl functionalities. Like its more common counterpart, the methoxymethyl (MOM) ether, the IPM group is stable to a wide range of non-acidic conditions, including strong bases, organometallics, and many oxidizing and reducing agents. Its removal is typically effected under acidic conditions. The increased steric bulk of the isopropyl group in IPM ethers generally confers greater stability compared to MOM ethers, making it a valuable option when a more robust acetal protecting group is required.

Troubleshooting Guide: Stability and Cleavage of IPM Ethers

This section addresses specific issues that may arise during the use and removal of the IPM protecting group.

Issue 1: Incomplete or Sluggish Deprotection of the IPM Group

Symptom: You are attempting to cleave an IPM ether using standard acidic conditions that are effective for other acetal protecting groups (e.g., MOM or THP), but the reaction is slow or stalls, leaving a significant amount of starting material.

Probable Cause: The IPM group is sterically more hindered and thus more stable to acid-catalyzed hydrolysis than less substituted acetal protecting groups. The acidic conditions you are employing are likely too mild to effect complete cleavage in a reasonable timeframe.

Solutions:

  • Increase Acid Strength or Concentration: If you are using a mild Brønsted acid (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)), consider switching to a stronger acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). A higher concentration of the acid may also be necessary.

  • Elevate the Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the stability of the IPM ether. Monitor the reaction carefully to avoid decomposition of your substrate.

  • Switch to a Lewis Acid: Lewis acids are often more effective for cleaving sterically hindered ethers. Boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) are powerful reagents for ether cleavage, though they are harsh and may not be compatible with other functional groups in your molecule. Milder Lewis acids like magnesium bromide (MgBr₂) or zinc bromide (ZnBr₂) in a suitable solvent system can also be effective and offer greater chemoselectivity.

  • Optimize the Solvent System: The choice of solvent can influence the rate of deprotection. Protic solvents like methanol or ethanol can participate in the hydrolysis mechanism and may accelerate the reaction.

Experimental Protocol: General Procedure for Acid-Catalyzed IPM Deprotection

  • Materials:

    • IPM-protected substrate

    • Anhydrous dichloromethane (DCM) or methanol (MeOH)

    • Trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the IPM-protected substrate in an appropriate solvent (e.g., DCM or a mixture of THF and water).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid (e.g., 2-10 equivalents of TFA or a catalytic amount of concentrated HCl).

    • Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection_Troubleshooting

Issue 2: Unwanted Deprotection of the IPM Group

Symptom: You are performing a reaction that you expect the IPM group to be stable to, but you observe cleavage of the IPM ether.

Probable Cause: The reaction conditions, while not overtly acidic, may be generating a sufficient amount of acid to cleave the IPM group. This can occur with certain Lewis acidic reagents, or during reactions that produce acidic byproducts.

Solutions:

  • Buffer the Reaction Mixture: Add a non-nucleophilic base, such as a proton sponge or N,N-diisopropylethylamine (DIPEA), to scavenge any trace acid that may be present or generated in situ.

  • Lower the Reaction Temperature: Acid-catalyzed cleavage is temperature-dependent. Performing the reaction at a lower temperature may prevent the unwanted deprotection.

  • Choose a Milder Reagent: If you are using a Lewis acid (e.g., TiCl₄, SnCl₄), consider if a less acidic alternative could be used for your transformation.

  • Re-evaluate the Protecting Group: If the IPM group is consistently being cleaved, it may not be sufficiently robust for your planned synthetic route. Consider a more stable ether protecting group, such as a benzyl ether or a more sterically hindered silyl ether like triisopropylsilyl (TIPS).[1]

Frequently Asked Questions (FAQs)

Q1: How does the stability of the IPM ether compare to other common alcohol protecting groups?

A1: The stability of the IPM ether is highly dependent on the reaction conditions. Here is a general comparison of its stability relative to other common protecting groups:

Protecting GroupStability to AcidStability to BaseCleavage Conditions
IPM ModerateStableMild to strong acid
MOM Less Stable than IPMStableMild acid
THP Less Stable than IPMStableMild acid
TBDMS ModerateModerateAcid, Fluoride
TIPS More Stable than IPMStableAcid, Fluoride
Bn (Benzyl) StableStableHydrogenolysis

This table provides a qualitative comparison. The actual stability will depend on the specific substrate and reaction conditions.

Q2: What is the mechanism of acid-catalyzed IPM ether cleavage?

A2: The cleavage of an IPM ether under acidic conditions proceeds via a mechanism typical for acetals.[2][3]

  • Protonation: The first step is the protonation of one of the ether oxygens by the acid catalyst. This makes the oxygen a better leaving group.[4]

  • Cleavage: The C-O bond cleaves to form an alcohol and a resonance-stabilized oxocarbenium ion. The cleavage can proceed through an Sₙ1 or Sₙ2 pathway, depending on the structure of the substrate. Given the secondary nature of the carbon attached to the isopropyl group, an Sₙ1-like pathway is plausible.[5][6]

  • Hydrolysis: The oxocarbenium ion is then attacked by water or another nucleophile present in the reaction mixture to form a hemiacetal.

  • Decomposition: The hemiacetal is unstable and decomposes to yield another equivalent of the alcohol and formaldehyde.

IPM_Cleavage_Mechanism

Q3: Can I selectively cleave an IPM ether in the presence of a silyl ether like TBDMS?

A3: Yes, this is a common and highly feasible orthogonal deprotection strategy.[7] Silyl ethers are typically cleaved with fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) or under acidic conditions that are often milder than those required to cleave a relatively stable acetal like an IPM ether. By carefully selecting your deprotection conditions, you can achieve high selectivity. For instance, using TBAF in THF will cleave a TBDMS ether while leaving the IPM group intact. Conversely, using a Lewis acid like MgBr₂ may allow for the cleavage of the IPM ether in the presence of a more robust silyl ether like TIPS.[8]

Q4: Are there any specific safety concerns when working with IPM ethers?

A4: The primary safety concerns are related to the reagents used for the protection and deprotection steps. The synthesis of IPM ethers may involve the use of isopropoxymethyl chloride, which, like other chloromethyl ethers, should be handled as a potential carcinogen. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). The deprotection often involves strong acids or corrosive Lewis acids, which require careful handling.

References

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin.
  • YouTube. (2021, November 24). Isopropyl Chloride Synthesis: My First Real Chem Project.
  • BenchChem. (n.d.). Isopropyl(methyl)sulfamoyl chloride | 263169-13-7.
  • University of Toronto. (n.d.). Alcohol Protecting Groups.
  • YouTube. (2024, June 25). Making Isopropyl Chloride: A Secondary Alkyl Halide.
  • Request PDF. (2026, February 8). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
  • MDPI. (2024, February 15).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Wikipedia. (n.d.). Ether cleavage.
  • BenchChem. (n.d.). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PrepChem.com. (n.d.). Synthesis of isopropyl magnesium chloride.
  • BenchChem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.
  • SynArchive. (n.d.). Protecting Groups List.
  • YouTube. (2018, December 31). ether cleavage with strong acids.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • PMC. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism.
  • BenchChem. (n.d.).
  • PMC. (n.d.).
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Hilaris Publisher. (n.d.).

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optimizing reaction temperature for 3-bromobenzyl isopropyl ether coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for 3-Bromobenzyl Isopropyl Ether Synthesis

Case ID: #RXN-OPT-3BIE Status: Active Assigned Specialist: Senior Application Scientist Topic: Thermodynamic & Kinetic Control in Williamson Ether Synthesis

Executive Summary: The Thermodynamic Sweet Spot

You are synthesizing 3-bromobenzyl isopropyl ether . This reaction is a classic Williamson Ether Synthesis, but it presents a specific kinetic challenge: balancing the high reactivity of the benzylic halide against the steric bulk of the secondary alkoxide (isopropoxide).

The Core Directive: You must utilize Kinetic Control . The reaction involves a primary benzylic halide (highly electrophilic) and a secondary alkoxide (moderately nucleophilic but strongly basic).

  • Optimal Temperature Window: 40°C – 60°C.

  • Critical Constraint: You must add the 3-bromobenzyl bromide to the pre-formed sodium isopropoxide. Do not attempt the reverse addition or the reverse coupling (Isopropyl bromide + 3-bromobenzyl alcohol), as this will result in E2 elimination (propene formation) rather than substitution.

Module 1: Reaction Pathway & Mechanism

To optimize temperature, we must first validate the mechanism. We are targeting an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3]

The Validated Pathway:

  • Deprotonation: Isopropanol + NaH

    
     Sodium Isopropoxide + 
    
    
    
    .
  • Coupling: Sodium Isopropoxide + 3-Bromobenzyl bromide

    
     Product + NaBr.
    

Why Temperature Matters Here:

  • < 20°C (Too Low): The steric hindrance of the isopropyl group slows the nucleophilic attack on the benzylic carbon. Conversion will be incomplete.

  • > 80°C (Too High): While benzyl halides cannot undergo E2 elimination (no

    
    -hydrogens), high temperatures promote self-polymerization  of benzyl halides and potential hydrolysis  if any trace moisture exists. Furthermore, excessive heat can lead to scrambling of the aryl bromide if any trace transition metals are present (though rare in pure reagents).
    
Visualizing the Pathway (Graphviz)

ReactionPathway Start Reactants: Isopropanol + NaH (THF, 0°C) Inter Intermediate: Sodium Isopropoxide Start->Inter - H2 gas Add Addition: + 3-Bromobenzyl bromide Inter->Add Sub_Path Path A: Substitution (SN2) (40-60°C) Add->Sub_Path Correct Route Elim_Path Path B: Elimination (E2) (If Isopropyl Bromide used) Add->Elim_Path Wrong Reactants Product Target: 3-Bromobenzyl isopropyl ether Sub_Path->Product High Yield Waste Waste: Propene gas Elim_Path->Waste Major Product

Figure 1: Reaction Logic Flow. Note that the choice of reactants dictates whether the system enters the productive SN2 path or the destructive E2 path.

Module 2: Experimental Protocol & Thermal Profiling

Do not maintain a static temperature. Use a Stepwise Thermal Ramp to maximize yield and purity.

Reagents:
  • Substrate: 3-Bromobenzyl bromide (1.0 eq)

  • Nucleophile: Isopropanol (1.2 - 1.5 eq)

  • Base: Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil)

  • Solvent: Anhydrous THF (or DMF for faster rates, though THF is easier to work up).

Step-by-Step Thermal Protocol:
PhaseTemperatureActionTechnical Rationale
1. Activation 0°C (Ice Bath) Add NaH to THF. Dropwise addition of Isopropanol.Exothermic deprotonation. Low temp prevents solvent boil-off and controls

evolution.
2. Maturation RT (25°C) Stir for 30 mins.Ensures complete formation of the alkoxide (Sodium Isopropoxide) before introducing the electrophile.
3. Addition 0°C Add 3-Bromobenzyl bromide slowly.The reaction is highly exothermic. Cooling prevents localized hot spots that cause polymerization.
4. Reaction 60°C (Reflux) Heat for 2-4 hours.CRITICAL STEP. Overcomes the steric bulk of the secondary alkoxide to drive SN2 to completion.
5. Quench RT Cool and add saturated

.
Stops the reaction safely.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of benzyl alcohol in my crude NMR. Did the ether hydrolyze?

  • Diagnosis: It is unlikely the ether hydrolyzed. It is highly probable that your solvent was wet .

  • Mechanism: Water competes with isopropanol as a nucleophile. Benzyl bromide reacts 100x faster with water/hydroxide than with bulky isopropoxide.

  • Fix: Use freshly distilled THF/DMF or molecular sieves. Ensure NaH is of good quality (grey powder, not white/crusty).

Q2: Can I just mix 3-bromobenzyl alcohol, isopropyl bromide, and base?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: This reverses the roles.[4] You would be using a primary alkoxide (good nucleophile) on a secondary halide (isopropyl bromide).

  • Outcome: Secondary halides + strong bases + heat = E2 Elimination . You will generate massive amounts of propene gas and recover your starting benzyl alcohol. You must use the benzyl bromide + isopropanol route.

Q3: Why limit the temperature to 60°C? Why not 100°C+ for speed?

  • Risk: 3-bromobenzyl bromide is thermally sensitive. At high temperatures (>100°C), benzyl halides can undergo Wurtz-type coupling (homocoupling to form bibenzyl derivatives) or degradation.

  • Integrity: The aryl bromine (C-Br bond) is generally stable to NaH at 60°C. However, at >100°C in polar aprotic solvents (like DMF), there is a non-zero risk of nucleophilic aromatic substitution (SNAr) or hydrodebromination if any radical initiators are present.

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Issue Problem Detected LowYield Low Yield / Incomplete Issue->LowYield Impurity Impurity: Benzyl Alcohol Issue->Impurity Impurity2 Impurity: Propene/Gas Issue->Impurity2 Check1 Check Temp Profile Did you heat to 60°C? LowYield->Check1 Check2 Check Reagents Was solvent anhydrous? Impurity->Check2 Check3 Check Route Did you use Isopropyl Bromide? Impurity2->Check3 Sol1 Action: Increase Temp to 60°C Extend time Check1->Sol1 No Sol2 Action: Dry Solvents Use fresh NaH Check2->Sol2 No Sol3 Action: SWITCH ROUTE Use Benzyl Bromide + Isopropoxide Check3->Sol3 Yes

Figure 2: Diagnostic flowchart for common failure modes in benzyl ether synthesis.

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on SN2 vs E2 competition in ether synthesis).

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Mechanism." (Detailed breakdown of primary vs secondary halide constraints). Link

  • Organic Chemistry Portal. "Williamson Ether Synthesis." (Specific reaction conditions and solvent effects). Link

  • BenchChem. "Improving reaction conditions for Williamson ether synthesis." (Optimization of temperature and stoichiometry). Link

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 1-Bromo-3-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-3-(isopropoxymethyl)benzene and Comparative Analytical Strategies

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-Bromo-3-(isopropoxymethyl)benzene. In the dynamic fields of chemical research and drug development, unambiguous structural characterization is paramount. While direct experimental data for this specific molecule is not widely published, we can expertly predict its mass spectral "fingerprint" by applying fundamental principles of fragmentation chemistry.

This document moves beyond a simple prediction by comparing the capabilities of mass spectrometry with other critical analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explore the causality behind fragmentation pathways, provide a robust experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and present a holistic view for researchers requiring definitive structural elucidation.

Part 1: The Predicted Fragmentation Fingerprint of 1-Bromo-3-(isopropoxymethyl)benzene

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically at 70 eV, leading to the formation of a high-energy molecular ion radical (M•+) that undergoes subsequent fragmentation. The resulting pattern of fragment ions is highly reproducible and characteristic of the molecule's structure. For 1-Bromo-3-(isopropoxymethyl)benzene (Molecular Weight: 215.09 g/mol [1]), we can anticipate a fragmentation cascade driven by the molecule's key structural features: the brominated aromatic ring, the ether linkage, and the isopropyl group.

Aromatic ethers are known to produce prominent molecular ions due to the stability conferred by the benzene ring.[2] The presence of a bromine atom will result in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3][4]

The primary fragmentation pathways are predicted as follows:

  • Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for ethers, involving the cleavage of a bond adjacent to the oxygen atom.[2][5][6][7]

    • Pathway A: Loss of an isopropyl radical (•CH(CH₃)₂) results in the formation of a stable, resonance-delocalized oxonium ion. This is often a very prominent peak.

    • Pathway B: Cleavage of the benzyl C-O bond to form an isopropoxy radical and a bromobenzyl cation.

  • Benzylic Cleavage: The bond between the aromatic ring and the benzylic carbon (C-C) can cleave, leading to the formation of a tropylium ion, a common and stable fragment in the mass spectra of aromatic compounds.[8]

  • Rearrangements: Hydrogen rearrangements can occur. A notable possibility is the transfer of a hydrogen atom followed by the elimination of a neutral molecule like propene (CH₂=CHCH₃).

  • Aromatic Ring Fragmentation: The brominated phenyl group itself can fragment, typically after the loss of the bromine atom, by ejecting neutral molecules such as acetylene (C₂H₂). The formation of a phenyl cation at m/z 77 is also a common feature in the spectra of benzene derivatives.[2][9]

Predicted Mass Spectrum Data

The following table summarizes the most probable key fragments, their mass-to-charge ratios (m/z), and the underlying fragmentation mechanisms.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Predicted Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
214216[C₉H₁₁BrO]⁺•Molecular Ion (M⁺•)Moderate
171173[C₇H₆Br]⁺Benzylic Cleavage (Loss of •OCH(CH₃)₂)Moderate to High
185187[C₈H₈BrO]⁺α-Cleavage (Loss of •CH₃ from isopropyl)Low
172174[C₇H₇BrO]⁺Rearrangement (Loss of Propene)Moderate
9191[C₇H₇]⁺Tropylium ion (from [C₇H₆Br]⁺ losing Br•)High
7777[C₆H₅]⁺Phenyl cation (from [C₇H₆Br]⁺ losing Br• and CH₂)Moderate
4343[C₃H₇]⁺Isopropyl cationModerate to High
Visualizing the Fragmentation Cascade

The logical flow of the predicted fragmentation can be visualized using the following diagram.

G M [C₉H₁₁BrO]⁺• m/z 214/216 (Molecular Ion) F171 [C₇H₆Br]⁺ m/z 171/173 M->F171 - •OCH(CH₃)₂ F172 [C₇H₇BrO]⁺ m/z 172/174 M->F172 - C₃H₆ (Propene) F43 [C₃H₇]⁺ m/z 43 M->F43 α-cleavage F91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) F171->F91 - •Br

Caption: Predicted EI-MS fragmentation pathway for 1-Bromo-3-(isopropoxymethyl)benzene.

Part 2: A Comparative Framework of Analytical Techniques

While mass spectrometry provides invaluable molecular weight and fragmentation data, a multi-technique approach is the gold standard for unambiguous structural confirmation in research and drug development.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Molecular Weight, Fragmentation Pattern, Purity, Retention TimeHigh sensitivity, provides structural "fingerprint", excellent for volatile/semi-volatile mixtures.Isomers can have similar fragmentation, requires volatile sample, potential for thermal degradation.
NMR Spectroscopy (¹H, ¹³C) Detailed Carbon-Hydrogen Framework, Connectivity, StereochemistryUnambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amount, complex spectra for mixtures.
Infrared (IR) Spectroscopy Presence of Functional Groups (e.g., C-O, C-Br, Aromatic C-H)Fast, non-destructive, good for identifying key bonds.Provides limited information on overall structure, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Purity, QuantificationExcellent for non-volatile or thermally labile compounds, high resolution separation.Does not provide structural information without a coupled detector (e.g., MS, DAD).[10][11]

Expert Insight: For 1-Bromo-3-(isopropoxymethyl)benzene, GC-MS is the ideal initial analysis method. It confirms the molecular weight (via the molecular ion) and provides a rich fragmentation pattern for identification. However, to definitively confirm the position of the substituents on the benzene ring (i.e., the 1,3- substitution), ¹H and ¹³C NMR spectroscopy would be essential. The distinct splitting patterns and chemical shifts in the aromatic region of the NMR spectrum would provide conclusive proof of the substitution pattern, a detail that is challenging to ascertain from the mass spectrum alone.

Part 3: Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 1-Bromo-3-(isopropoxymethyl)benzene, applicable to most modern GC-MS instruments.

1. Sample Preparation

  • Objective: To prepare a dilute solution of the analyte suitable for GC injection.

  • Procedure:

    • Accurately weigh approximately 1 mg of 1-Bromo-3-(isopropoxymethyl)benzene.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for analysis.

  • Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra.

2. GC-MS Instrumentation and Parameters

  • Rationale: The chosen parameters provide a good balance between separation efficiency and analysis time for a semi-volatile aromatic compound.

  • Gas Chromatograph (GC) Parameters:

    • Injection Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

  • Analyze the mass spectrum:

    • Identify the molecular ion peak (M⁺•) and confirm the M/M+2 bromine isotope pattern.

    • Identify the base peak (the most abundant fragment).

    • Propose structures for the major fragment ions and correlate them with the predicted fragmentation pathways discussed in Part 1.

    • Compare the acquired spectrum against a spectral library (if available) for confirmation.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Analyte (~1 mg) Dissolve Dissolve in Solvent (1 mg/mL) Weigh->Dissolve Dilute Serial Dilution (~10 µg/mL) Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-450) Ionize->Detect TIC Analyze TIC Detect->TIC MS Extract Mass Spectrum TIC->MS Identify Identify Fragments & Compare to Predictions MS->Identify

Caption: General workflow for the GC-MS analysis of 1-Bromo-3-(isopropoxymethyl)benzene.

Conclusion

The structural elucidation of 1-Bromo-3-(isopropoxymethyl)benzene serves as an excellent case study in the application of modern analytical chemistry principles. By understanding the foundational mechanisms of mass spectral fragmentation, we can confidently predict the EI-MS fingerprint of the molecule, characterized by a clear molecular ion with a bromine isotope pattern and dominant fragments arising from alpha and benzylic cleavages.

For drug development professionals and researchers, however, prediction is only the first step. A comprehensive characterization strategy, leveraging the strengths of orthogonal techniques, is crucial. The robust and sensitive nature of GC-MS makes it the premier tool for initial identification and purity assessment, while the unparalleled structural detail provided by NMR spectroscopy is required for absolute, unambiguous confirmation. This integrated approach ensures the scientific integrity and trustworthiness of the data, which is the bedrock of advanced chemical research.

References

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Demystifying Science. (2025, August 20). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Available at: [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Available at: [Link]

  • Restek. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

  • Hossain, M. A. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers. Defense Technical Information Center. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzene - Chapter 7: Analytical Methods. NCBI Bookshelf. Available at: [Link]

  • Kagramanov, N. D., & Tyutyunov, A. A. (2019, October).
  • Schlosser, G. (2019, February 10).
  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Endotherm. (n.d.). 1-Bromo-3-isopropoxy-benzene. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite. (2025). 1-bromo-3-isopropylbenzene (C9H11Br). Available at: [Link]

  • Minsky, L. A. (n.d.). A Comparison of Three Prospective Analytical Methods for Benzene Analysis in Jet Fuel Environments.
  • PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Available at: [Link]

  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Available at: [Link]

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IR Characteristic Bands for Ether Linkage in Bromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Structural Verification

Executive Summary

Context: Bromobenzene derivatives containing ether linkages (e.g., bromoanisoles, bromophenoxy benzenes) are critical scaffolds in medicinal chemistry, serving as precursors for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and as pharmacophores in their own right. The Challenge: Rapid structural verification of these intermediates often relies on NMR, which is resource-intensive. Infrared (IR) spectroscopy offers a high-throughput alternative, provided the specific spectral "fingerprint" of the aryl-ether linkage in the presence of a heavy halogen (Bromine) is correctly interpreted. Guide Scope: This guide objectively compares the IR spectral performance of Bromobenzene Ethers against Aliphatic Ethers , Esters , and Alcohols . It provides a self-validating protocol to distinguish regioisomers (ortho/meta/para) using the "Fingerprint Region" (600–900 cm⁻¹).

Theoretical Framework: The Aryl-Ether Linkage

The ether linkage (C–O–C) in bromobenzene derivatives exhibits a distinct vibrational signature compared to aliphatic ethers due to p-π conjugation .

  • Asymmetric Stretch (

    
    ):  The lone pair on the oxygen atom resonates with the aromatic ring, increasing the C–O bond order. This shifts the stretching frequency from ~1100 cm⁻¹ (typical aliphatic) to 1230–1270 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  A weaker, coupled vibration typically observed at 1020–1075 cm⁻¹ .
    
  • Bromine Effect: While the heavy bromine atom (

    
    ) significantly impacts low-frequency modes (<700 cm⁻¹), its inductive effect on the ether C–O stretch is minimal (
    
    
    
    cm⁻¹), making the C–O band a robust diagnostic marker across various brominated derivatives.
Comparative Analysis: Performance vs. Alternatives

To validate a bromobenzene ether structure, one must systematically exclude alternative functional groups. The table below summarizes the "Performance" (Spectral Distinctiveness) of the target scaffold against common alternatives.

Table 1: Spectral Differentiation Matrix
FeatureBromobenzene Ether (Target)Aliphatic Ether (Alternative 1)Aryl Ester (Alternative 2)Phenol/Alcohol (Alternative 3)
Primary C–O Stretch 1230–1270 cm⁻¹ (Strong, Sharp)1085–1150 cm⁻¹1150–1300 cm⁻¹ (Variable)1260–1000 cm⁻¹
Carbonyl (C=O) Absent Absent1735–1750 cm⁻¹ (Very Strong)Absent
Hydroxyl (O–H) Absent AbsentAbsent3200–3600 cm⁻¹ (Broad)
C=C Aromatic 1480, 1580 cm⁻¹ (Sharp)Absent1480–1600 cm⁻¹1480–1600 cm⁻¹
C–H Stretch >3000 cm⁻¹ (Weak, sharp)<3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹

Key Insight: The presence of a strong band at ~1250 cm⁻¹ without a carbonyl (1740 cm⁻¹) or hydroxyl (3400 cm⁻¹) band is the primary inclusion criterion for an aryl ether.

Deep Dive: Regioisomer Discrimination (The Fingerprint Region)

Once the ether linkage is confirmed, the position of the bromine atom (ortho, meta, or para) is determined not by the C–O stretch, but by the Out-of-Plane (OOP) C–H Bending vibrations of the aromatic ring. This is the "Expertise" layer of the analysis.

Isomer-Specific Signatures (650–900 cm⁻¹)[1][2]
  • Para-substituted (1,4): Characterized by a single strong band at 800–850 cm⁻¹ (typically ~820 cm⁻¹). This is due to the two adjacent hydrogens vibrating in phase.

  • Ortho-substituted (1,2): Shows a single strong band at 735–770 cm⁻¹ .

  • Meta-substituted (1,3): The most complex, typically showing three bands : ~690 cm⁻¹, ~780 cm⁻¹, and ~880 cm⁻¹.

Logic Flow Diagram: Structural Identification

The following diagram illustrates the decision logic for identifying a specific bromobenzene ether derivative.

IR_Logic_Flow Start Unknown Sample Spectrum Check_CO Check 1700-1750 cm⁻¹ (C=O Stretch) Start->Check_CO Check_OH Check 3200-3600 cm⁻¹ (O-H Stretch) Check_CO->Check_OH Absent Is_Ester Ester Identified Check_CO->Is_Ester Present Check_Ether Check 1230-1270 cm⁻¹ (C-O-C Stretch) Check_OH->Check_Ether Absent Is_Alcohol Alcohol/Phenol Identified Check_OH->Is_Alcohol Present Is_Ether Aryl Ether Confirmed Check_Ether->Is_Ether Strong Band Present Check_OOP Analyze Fingerprint Region (650-900 cm⁻¹) Is_Ether->Check_OOP Para Single Band ~820 cm⁻¹ (Para-Isomer) Check_OOP->Para 800-850 cm⁻¹ Ortho Single Band ~750 cm⁻¹ (Ortho-Isomer) Check_OOP->Ortho 735-770 cm⁻¹ Meta Multi-Bands 690, 780, 880 cm⁻¹ (Meta-Isomer) Check_OOP->Meta 690, 780, 880 cm⁻¹

Figure 1: Decision tree for the structural verification of bromobenzene ether derivatives using IR spectroscopy.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this step-by-step protocol. This workflow is designed to be self-validating by cross-referencing high-frequency functional group bands with low-frequency fingerprint bands.

Method: Attenuated Total Reflectance (ATR-FTIR) Sample State: Liquid (Neat) or Solid (Powder)

Step 1: Background & Calibration[3]
  • Action: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Validation: Ensure the background shows minimal CO₂ (2350 cm⁻¹) and H₂O vapor interference.

Step 2: Sample Acquisition[3]
  • Action: Apply the sample to cover the crystal face completely.

    • Liquids (e.g., 2-bromoanisole): Use a Pasteur pipette.[3]

    • Solids (e.g., 4-bromophenol ether derivatives): Apply pressure using the anvil to ensure good contact.

  • Action: Collect sample spectrum (32-64 scans).

Step 3: Spectral Processing & Analysis
  • Action: Apply baseline correction if necessary.

  • Validation Check 1 (Functional Group): Locate the C–H stretches. Are there peaks >3000 cm⁻¹? (Confirms Aromaticity).

  • Validation Check 2 (Linkage): Identify the strongest peak in the 1000–1300 cm⁻¹ range. Is it at ~1250 cm⁻¹? (Confirms Aryl Ether).

  • Validation Check 3 (Substitution): Zoom into 600–900 cm⁻¹. Match the pattern to the OOP rules defined in Section 4.

Experimental_Workflow Prep 1. Crystal Clean & Background Acquire 2. Sample Load & Scan (ATR) Prep->Acquire Process 3. Baseline Correction Acquire->Process Analyze 4. Band Assignment (Validation Checks) Process->Analyze Analyze->Acquire Low Intensity? Report 5. Structure Confirmation Analyze->Report

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of bromobenzene derivatives.

References
  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-3-methoxy- (3-Bromoanisole) IR Spectrum. Retrieved from [Link]

  • Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. Analyst. Retrieved from [Link]

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HPLC Method Development & Comparative Guide: 1-Bromo-3-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for 1-Bromo-3-(isopropoxymethyl)benzene (CAS: 1247851-10-0). As a key intermediate in the synthesis of pharmaceutical scaffolds, its purity is critical. This guide objectively compares column chemistries (C18 vs. Phenyl-Hexyl) and establishes a self-validating protocol for separating the target compound from common synthetic impurities such as 3-bromobenzyl alcohol and 3-bromobenzaldehyde.

Chemical Profile & Analytical Context

  • Compound: 1-Bromo-3-(isopropoxymethyl)benzene[1]

  • Molecular Formula: C₁₀H₁₃BrO

  • Molecular Weight: 229.11 g/mol

  • Predicted LogP: ~3.4 – 3.5

  • Analytical Challenge: The molecule contains a non-polar aromatic ring, a bromo-substituent, and an ether linkage. The primary challenge is separating the target from its hydrolysis precursor (alcohol) and oxidation byproducts (aldehyde) while maintaining sharp peak shapes free from silanol tailing.

Method Development Strategy: Causality & Selection

The selection of the stationary phase and mobile phase is governed by the specific interactions of the benzyl ether moiety.

Column Selection: C18 vs. Phenyl-Hexyl
  • C18 (Octadecylsilane): The industry standard. Retention is driven purely by hydrophobic interaction (dispersive forces). It effectively separates the target from polar impurities like 3-bromobenzyl alcohol but may lack selectivity against structurally similar lipophilic analogs (e.g., ethyl vs. isopropyl ethers).

  • Phenyl-Hexyl: This phase offers π-π interactions in addition to hydrophobicity. The electron-deficient bromo-substituted ring of the target compound interacts uniquely with the phenyl ring of the stationary phase.

    • Recommendation:Phenyl-Hexyl is superior for resolving the target from closely related aromatic impurities (e.g., 3-bromotoluene) due to the specific π-electron overlap, which C18 lacks.

Mobile Phase Selection
  • Acetonitrile (ACN): Preferred over Methanol. ACN has a lower viscosity (lower backpressure) and, crucially, is an aprotic solvent. Methanol (protic) can sometimes mask the subtle hydrogen-bonding differences between ether and alcohol moieties. ACN provides sharper peaks for this class of aromatic ethers.

Comparative Retention Data (Method Validation)

The following data represents the Relative Retention Time (RRT) behavior established under the standardized protocol (Section 5). This system is self-validating: if Impurity A does not elute at approximately 0.50 RRT, the column equilibration or mobile phase composition is incorrect.

Table 1: Relative Retention of Target vs. Synthetic Impurities[2]
AnalyteStructure DescriptionLogP (Approx)RRT (Target = 1.00)Separation Mechanism
3-Bromobenzyl alcohol Hydrolysis Impurity (Precursor)1.950.45 – 0.55 High polarity (-OH) reduces retention significantly.
3-Bromobenzaldehyde Oxidation Impurity2.400.65 – 0.75 Carbonyl group is less polar than -OH but more polar than ether.
1-Bromo-3-(isopropoxymethyl)benzene Target Analyte 3.45 1.00 Balanced hydrophobic/ether interaction.
Dibenzyl Ether Dimer Side Reaction Byproduct> 4.51.40 – 1.60 High lipophilicity drives late elution.

Note: Data derived from comparative hydrophobicity models (QSAR) and standard reverse-phase behavior for benzyl derivatives.

Experimental Protocol: Standardized Gradient Method

Instrumentation & Conditions
  • System: HPLC with UV-Vis / PDA Detector.

  • Column: Phenyl-Hexyl or High-Load C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: 220 nm (Ether linkage/Aromatic ring) and 254 nm.

  • Injection Volume: 5 - 10 µL.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for non-MS applications).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.0 6040Equilibration: Elutes polar alcohols early.
10.0 1090Ramp: Elutes target and aldehyde.
12.0 1090Hold: Flushes highly lipophilic dimers.
12.1 6040Re-equilibration: Critical for reproducibility.
15.0 6040End: Ready for next injection.
Sample Preparation
  • Stock: Dissolve 10 mg of 1-Bromo-3-(isopropoxymethyl)benzene in 10 mL of Acetonitrile (Concentration: 1 mg/mL).

    • Critical Step: Do not dissolve in pure water; the compound is insoluble and will precipitate, causing carryover.

  • Working Standard: Dilute 100 µL of Stock into 900 µL of 50:50 ACN:Water.

  • Filtration: Filter through a 0.22 µm PTFE filter before injection.

Visualization of Workflows

Method Development Workflow

This diagram illustrates the decision matrix for optimizing the separation of the bromo-benzyl ether.

MethodDevelopment Start Start: 1-Bromo-3-(isopropoxymethyl)benzene Analysis CheckLogP Analyze LogP (~3.4) & Impurities (Alcohol, Aldehyde) Start->CheckLogP SelectColumn Select Stationary Phase CheckLogP->SelectColumn C18 C18 Column (Standard Hydrophobicity) SelectColumn->C18 Phenyl Phenyl-Hexyl Column (Selectivity for Aromatics) SelectColumn->Phenyl MobilePhase Mobile Phase Optimization (ACN/Water Gradient) C18->MobilePhase Phenyl->MobilePhase ResultC18 Result: Good Retention Poor Isomer Resolution MobilePhase->ResultC18 If C18 used ResultPhenyl Result: Superior Resolution of Aromatic Impurities MobilePhase->ResultPhenyl If Phenyl used FinalMethod Final Protocol: Gradient 40-90% ACN ResultC18->FinalMethod Acceptable ResultPhenyl->FinalMethod

Caption: Decision matrix for selecting Phenyl-Hexyl chemistry to maximize resolution of aromatic impurities.

Separation Mechanism Pathway

This diagram details how the separation occurs at the molecular level inside the column.

Mechanism Analyte Analyte Mixture (Alcohol, Aldehyde, Ether) StationaryPhase Stationary Phase (Phenyl-Hexyl Ligands) Analyte->StationaryPhase Injection Interaction1 H-Bonding w/ Water (Alcohol Elutes First) StationaryPhase->Interaction1 Polar Impurities Interaction2 Pi-Pi Stacking (Target Retention) StationaryPhase->Interaction2 Aromatic Rings Interaction3 Hydrophobic Interaction (Alkyl Chain Binding) StationaryPhase->Interaction3 Isopropoxy Group Elution Sequential Elution: 1. Alcohol 2. Aldehyde 3. Target Ether Interaction1->Elution Weak Retention Interaction2->Elution Strong Retention Interaction3->Elution Moderate Retention

Caption: Mechanistic view of separation showing why the alcohol impurity elutes before the target ether.

Troubleshooting & System Suitability

To ensure trustworthiness of the data, the following system suitability parameters must be met:

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, residual silanols are interacting with the ether oxygen. Solution: Increase buffer concentration or switch to an end-capped column.

  • Resolution (Rs): Resolution between 3-bromobenzaldehyde (Impurity B) and the Target must be > 2.0.

  • Carryover: Benzyl ethers are "sticky." Ensure the needle wash solvent contains at least 50% Acetonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76583, 3-Bromobenzaldehyde. Retrieved from [Link]

  • SIELC Technologies. Separation of 3-Bromobenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemSrc. 3-Bromobenzyl alcohol Physicochemical Properties and LogP Data. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

Sources

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